2-Amino-6-(trifluoromethoxy)benzonitrile
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Overview
Description
2-Amino-6-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H5F3N2O It is characterized by the presence of an amino group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring
Mechanism of Action
Target of Action
The primary targets of 2-Amino-6-(trifluoromethoxy)benzonitrile are voltage-dependent Na+ channel currents . These channels play a crucial role in the propagation of action potentials in neurons, and their inhibition can lead to a decrease in neuronal excitability .
Mode of Action
This compound interacts with its targets by antagonizing the voltage-dependent Na+ channel currents . This interaction results in the inhibition of these channels, thereby reducing neuronal excitability .
Biochemical Pathways
The compound’s action on voltage-dependent Na+ channels affects the neuronal signaling pathways . By inhibiting these channels, the compound can reduce the propagation of action potentials, leading to a decrease in neuronal excitability . This can have downstream effects on various neuronal functions and processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in neuronal excitability due to the inhibition of voltage-dependent Na+ channels . This can potentially lead to neuroprotective effects, as seen with similar compounds .
Biochemical Analysis
Biochemical Properties
2-Amino-6-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been shown to interact with various enzymes, including those involved in neurotransmitter synthesis and degradation. For example, it can inhibit the activity of certain enzymes that degrade neurotransmitters, thereby increasing their availability in the synaptic cleft. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving neurotransmitters such as glutamate and GABA. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior . In other cell types, such as immune cells, it may impact cytokine production and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or ion channels on the cell surface, leading to changes in intracellular signaling cascades. For instance, it has been shown to inhibit voltage-dependent sodium channels, which can reduce neuronal excitability and prevent seizures . Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, such as altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. In some studies, high doses of this compound have been associated with toxic or adverse effects, such as neurotoxicity or hepatotoxicity . It is important to determine the optimal dosage range to achieve the desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, which can have downstream effects on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion, and may bind to intracellular proteins that facilitate its localization and accumulation. The distribution of this compound within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression, or to the mitochondria to influence cellular metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethoxy)aniline with potassium cyanate in the presence of bromine in acetic acid . This method allows for the efficient introduction of the desired functional groups under controlled conditions.
Industrial Production Methods
Industrial production of 2-Amino-6-(trifluoromethoxy)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-6-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(trifluoromethoxy)benzoxazole
- 2-Amino-6-(trifluoromethoxy)benzothiazole
- 4-Amino-2-(trifluoromethyl)benzonitrile
Uniqueness
2-Amino-6-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
2-amino-6-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-3H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOALFKBAWMSFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261861-80-6 |
Source
|
Record name | 2-amino-6-(trifluoromethoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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